![molecular formula C13H24N2O5S B558107 Boc-S-acetamidomethyl-L-penicillamine CAS No. 129972-45-8](/img/structure/B558107.png)
Boc-S-acetamidomethyl-L-penicillamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-S-acetamidomethyl-L-penicillamine is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning .
Molecular Structure Analysis
The molecular formula of Boc-S-acetamidomethyl-L-penicillamine is C13H24N2O5S . Its molecular weight is 320.41 g/mol . The IUPAC name for this compound is (2R)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .Physical And Chemical Properties Analysis
Boc-S-acetamidomethyl-L-penicillamine is a white powder . It has a density of 1.184±0.06 g/cm3 . Its melting point is 105°C , and its predicted boiling point is 532.3±50.0°C . It should be stored at 2-8°C .Scientific Research Applications
Solid-Phase Peptide Synthesis : The S-phenylacetamidomethyl-L-cysteine (Phacm) derivative, which includes Boc-S-acetamidomethyl-L-penicillamine, is compatible with Boc and Fmoc protection schemes in solid-phase peptide synthesis. Phacm is cleavable by the enzyme penicillin amidohydrolase, making it orthogonal to common cysteine-protecting groups (Royo et al., 1995).
Chiral Recognition : Boc-S-acetamidomethyl-L-penicillamine derivatives have been used in the electrochemical recognition of penicillamine enantiomers. A study using bovine serum albumin (BSA) modified glassy carbon electrode demonstrated enantioselective interaction with penicillamine enantiomers, showing larger response signals for d-penicillamine (Wang et al., 2013).
Analytical Chemistry : D-penicillamine, a closely related compound, has been analyzed using a boron-doped diamond thin film electrode in a flow injection system, indicating the potential for analytical applications in detecting penicillamine and its derivatives (Wangfuengkanagul & Chailapakul, 2002).
Chemical Analysis : In another study, penicillamine enantiomers were separated using capillary electrophoresis, which could potentially apply to Boc-S-acetamidomethyl-L-penicillamine for enantiomeric analysis (He et al., 2006).
Mechanism of Action
Target of Action
Boc-S-acetamidomethyl-L-penicillamine is a derivative of D-Penicillamine . D-Penicillamine is a penicillin metabolite used in the treatment of Wilson’s disease, Cystinuria, Scleroderma, and arsenic poisoning
Mode of Action
D-Penicillamine works by chelating excess copper in Wilson’s disease and by reducing cystine excretion in Cystinuria .
Biochemical Pathways
Based on its similarity to d-penicillamine, it may be involved in the copper metabolism pathway in the case of wilson’s disease and the cystine transport pathway in the case of cystinuria .
Result of Action
Based on its similarity to d-penicillamine, it may help reduce the levels of copper in the body in the case of wilson’s disease and decrease cystine excretion in the case of cystinuria .
properties
IUPAC Name |
(2R)-3-(acetamidomethylsulfanyl)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-8(16)14-7-21-13(5,6)9(10(17)18)15-11(19)20-12(2,3)4/h9H,7H2,1-6H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSPMXBDNAADFK-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426769 |
Source
|
Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-S-acetamidomethyl-L-penicillamine | |
CAS RN |
129972-45-8 |
Source
|
Record name | 3-[(Acetamidomethyl)sulfanyl]-N-(tert-butoxycarbonyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.